molecular formula C27H28N2 B14664078 4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) CAS No. 36429-95-5

4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14664078
CAS No.: 36429-95-5
M. Wt: 380.5 g/mol
InChI Key: PEVCIXZDEUGXER-UHFFFAOYSA-N
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Description

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields such as dye manufacturing and analytical chemistry. It is a derivative of N,N-dimethylaniline and naphthalene, characterized by its complex molecular structure and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate under controlled conditions. This reaction is carried out in the presence of a catalyst such as sodium methoxide, which facilitates the formation of the desired product . The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and proteins, influencing their activity and function. The pathways involved include electron transfer and binding to active sites on enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

36429-95-5

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-naphthalen-1-ylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H28N2/c1-28(2)23-16-12-21(13-17-23)27(22-14-18-24(19-15-22)29(3)4)26-11-7-9-20-8-5-6-10-25(20)26/h5-19,27H,1-4H3

InChI Key

PEVCIXZDEUGXER-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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